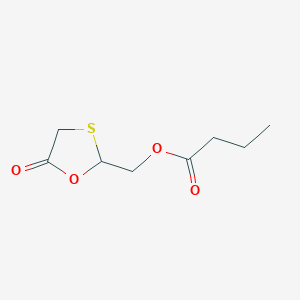
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate
Descripción general
Descripción
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate is a chemical compound with the molecular formula C8H12O4S and a molecular weight of 204.25 g/mol This compound is characterized by the presence of an oxathiolane ring, which is a five-membered heterocyclic structure containing both oxygen and sulfur atoms
Métodos De Preparación
The synthesis of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a butanoic acid derivative with a compound containing the oxathiolane ring . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or alcohols.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities. In industry, (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of (5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
(5-Oxo-1,3-oxathiolan-2-yl)methyl butyrate can be compared with other similar compounds, such as oxathiolane derivatives and butanoate esters . These compounds share some structural similarities but may differ in their chemical properties and applications. For example, oxathiolane derivatives may have different reactivity patterns due to variations in the ring structure, while butanoate esters may differ in their ester functional group.
Propiedades
Número CAS |
136891-16-2 |
|---|---|
Fórmula molecular |
C8H12O4S |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
(5-oxo-1,3-oxathiolan-2-yl)methyl butanoate |
InChI |
InChI=1S/C8H12O4S/c1-2-3-6(9)11-4-8-12-7(10)5-13-8/h8H,2-5H2,1H3 |
Clave InChI |
UHTGOHGMLQZWAT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCC1OC(=O)CS1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















